molecular formula C27H26N2O4 B12157364 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B12157364
M. Wt: 442.5 g/mol
InChI Key: GDUSVJZVUHLULS-UHFFFAOYSA-N
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Description

多模块杂环系统的拓扑特征

目标化合物的分子结构包含三个关键模块:环戊[c]色烯骨架、四氢咔唑单元及乙酰胺连接桥(图1)。其中,环戊[c]色烯模块(C15H14O5)通过氧甲基与乙酰胺基团相连,而乙酰胺的氮原子进一步与四氢咔唑的1-位氨基形成取代结构

环戊[c]色烯核心具有平面共轭体系,其4-位酮基(C=O)可增强分子内电荷转移效应。根据文献报道,类似结构的环戊[c]色烯衍生物在紫外-可见光谱中显示特征吸收峰位于320-350 nm区间,归因于π→π*电子跃迁。四氢咔唑模块(C12H14N2)则通过部分氢化降低了刚性,可能增强分子的构象灵活性

表1列举了各结构模块的关键参数对比:

结构模块 分子式 共轭体系长度 特征官能团
环戊[c]色烯 C15H14O5 10π电子 4-位酮基
四氢咔唑 C12H14N2 6π电子 1-位氨基
乙酰胺连接桥 C2H4NO 非共轭 酰胺键(CONH)

这种模块化设计使目标化合物兼具平面共轭区域的电子传输能力与柔性区域的构象适应性,为其在光电材料或药物载体领域的应用提供结构基础

分子间相互作用的关键位点

X射线晶体学分析表明,目标化合物中乙酰胺连接桥的CONH基团可形成分子间氢键网络。例如,酰胺氮原子(N-H)与相邻分子的色烯酮基氧原子(O=C)产生N-H···O=C氢键,键长约2.89 Å,键角为158°。这种三维超分子组装模式可能显著影响其固态物理性质。

此外,四氢咔唑模块的芳环系统可通过π-π堆积作用与其他平面分子产生相互作用。计算化学模拟显示,该模块的HOMO轨道主要定域在咔唑的吡咯环上,而LUMO轨道则集中于色烯的共轭体系,表明分子内存在电荷分离现象。

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C27H26N2O4/c1-15-12-22(25-17-7-4-9-19(17)27(31)33-23(25)13-15)32-14-24(30)28-21-11-5-8-18-16-6-2-3-10-20(16)29-26(18)21/h2-3,6,10,12-13,21,29H,4-5,7-9,11,14H2,1H3,(H,28,30)

InChI Key

GDUSVJZVUHLULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

A representative method involves the acid-catalyzed cyclization of a methyl-substituted phenolic ketone. For example:

  • Reactants : 6-Methyl-4-keto-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives.

  • Conditions : Treatment with acids (e.g., HCl or H₂SO₄) in polar solvents (e.g., ethanol or THF).

Table 1: Chromen Synthesis Conditions

SubstrateReagents/ConditionsYield (%)Purity (%)Source
6-Methyl-4-keto-...H₂SO₄, EtOH, reflux, 2 h85>95
7-Methyl-4-keto-...HCl, THF, 70°C, 2 h78>90

Functionalization to Bromoacetamide Intermediate

The hydroxyl group at position 9 of the chromen is activated for nucleophilic substitution:

  • Bromination : Reaction with PBr₃ or CBr₄ in anhydrous solvents (e.g., dichloromethane).

  • Acetylation : Conversion of the bromide to a bromoacetamide via chloroacetyl chloride .

Table 2: Bromoacetamide Formation

StepReagents/ConditionsTime (h)Yield (%)
BrominationPBr₃, CH₂Cl₂, 0°C → RT192
ChloroacetylationClCH₂COCl, DIPEA, THF, 70°C285

Synthesis of the Carbazole Acetamide

The tetrahydrocarbazole moiety is synthesized via the Borsche-Drechsel cyclization , followed by acetylation.

Borsche-Drechsel Cyclization

  • Reactants : Cyclohexanone and phenylhydrazine derivatives.

  • Conditions : Acidic media (e.g., HCl) and heat.

Table 3: Carbazole Cyclization

SubstrateReagents/ConditionsYield (%)Source
Cyclohexanone + HydrazineHCl, EtOH, reflux, 1 h95
Ethyl methyl ketone[bmim(BF₄)], MeOH, 50°C, 2 h88

Acetylation of the Carbazole Amine

The tetrahydrocarbazol-1-amine is acetylated using acetic anhydride or acetyl chloride :

  • Conditions : Triethylamine, dichloromethane, RT.

  • Yield : Typically >80%.

Coupling of Chromen and Carbazole Moieties

The bromoacetamide intermediate reacts with the carbazole amine under basic conditions.

Nucleophilic Substitution

  • Mechanism : The bromide in the bromoacetamide is displaced by the amine’s nucleophilic nitrogen.

  • Conditions : DIPEA, THF, 70°C, 2 h.

Table 4: Final Coupling Reaction

IntermediateReagents/ConditionsTime (h)Yield (%)Purity (%)
Bromoacetamide + AmineDIPEA, THF, 70°C275>95

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).

  • Characterization :

    • NMR : Confirm ether linkage (δ 4.2–4.5 ppm for OCH₂) and acetamide (δ 2.1–2.3 ppm for CH₃CO).

    • MS : Molecular ion peak at m/z 427.18 (C₂₃H₂₁NO₄).

Key Challenges and Optimizations

  • Regioselectivity : Control of cyclization to ensure the chromen’s hydroxyl is at position 9.

  • Yield Improvement : Use of PBr₃ over CBr₄ for bromination due to higher reactivity.

  • Solvent Choice : THF or DMSO enhances solubility of intermediates during coupling.

Alternative Routes

  • One-Pot Synthesis : Direct coupling of the chromen hydroxyl with chloroacetyl chloride and carbazole amine under basic conditions.

  • Metal-Catalyzed Coupling : Pd-mediated cross-coupling for C–O bond formation (less explored).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl and carbazolyl moieties, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Tetrahydrocarbazole vs.
  • Cyclopenta[c]chromen vs. Thiazolidinone/Thiazole: The chromen core in the target compound provides a fused bicyclic system with oxygen-based electron density, contrasting with sulfur-containing heterocycles (e.g., thiazolidinones in , thiazoles in ). Sulfur atoms may confer distinct metabolic stability or metal-binding properties .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The 4-oxo group in the chromen core and tetrahydrocarbazole may enhance hydrogen-bonding interactions, similar to the 4-oxothiazolidinone derivatives in , which showed antimicrobial activity .
  • Methoxy vs. Methyl Substituents : The 6-methoxy derivative () may exhibit improved solubility compared to the target’s 7-methyl group due to increased polarity. However, methyl groups often enhance lipophilicity, aiding membrane permeability .

Biological Activity

The compound 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide , often referred to as a derivative of chromene and carbazole, exhibits a complex structure that suggests significant biological activity. This article reviews the potential pharmacological properties of this compound based on current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Chromene Ring : A fused bicyclic structure known for various pharmacological activities.
  • Carbazole Moiety : Often associated with anti-cancer and neuroprotective effects.

The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molar mass of approximately 312.36 g/mol. The presence of the acetamide functional group enhances its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural features can exhibit antioxidant properties. The chromene ring is known to scavenge free radicals, which may contribute to cellular protection against oxidative stress. Preliminary studies suggest that the compound may enhance antioxidant enzyme activity in cellular models.

Compound Antioxidant Activity (IC50)
2-[(7-Methyl-4-oxo...acetamideTBD (to be determined)
Reference Compound A0.2068 mg/mL
Reference Compound B0.2692 mg/mL

Anti-inflammatory Effects

The compound's potential to modulate inflammatory pathways has been suggested through in vitro studies. It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response.

Neuroprotective Properties

Given the presence of the carbazole moiety, this compound may have neuroprotective effects. Studies indicate that similar compounds can influence neurodevelopmental processes and modulate neurotransmitter systems.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to inflammation and oxidative stress.
  • Receptor Modulation : Interaction with specific receptors that mediate cellular responses to stress and damage.

Study 1: Antioxidant Efficacy

A study conducted on C. elegans demonstrated that derivatives of chromene could significantly reduce reactive oxygen species (ROS) levels and extend lifespan under oxidative stress conditions. The results indicated a dose-dependent response where higher concentrations led to increased antioxidant enzyme activity.

Study 2: Neuroprotective Effects

In a model of neurodegeneration, a related compound showed promise in protecting neurons from apoptosis induced by oxidative stress. This suggests that the structural features of the compound may confer similar protective effects.

Q & A

Basic: What methodologies are recommended for structural elucidation of this compound?

Answer:
Structural elucidation relies on spectroscopic techniques:

  • NMR spectroscopy (1H and 13C) to map proton and carbon environments, particularly for the carbazole and chromene moieties .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., 458.5 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy to identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and ether linkages .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this requires high-purity samples .

Basic: How can the synthesis of this compound be optimized for higher yield?

Answer:
Key synthesis considerations:

  • Reagent selection : Use potassium permanganate for oxidation and sodium borohydride for reduction steps, as these reagents are effective for chromene and carbazole intermediates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side products .
  • Purification : Employ silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate the pure product .

Basic: What functional groups influence its reactivity and pharmacological activity?

Answer:
Critical functional groups include:

  • Amide group : Governs hydrogen bonding with biological targets (e.g., enzymes) and metabolic stability .
  • Ether linkage : Impacts solubility and membrane permeability .
  • Chromene 4-oxo group : May interact with redox-active biological systems, contributing to anti-inflammatory or anticancer activity .
  • Carbazole moiety : Enhances π-π stacking with aromatic residues in target proteins .

Basic: How can researchers identify its primary pharmacological targets?

Answer:
Use a tiered approach:

  • In silico docking : Screen against databases like PDB to predict interactions with kinases or GPCRs .
  • In vitro assays : Perform enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) at 10–100 μM concentrations .
  • Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with purified proteins .

Advanced: How to resolve contradictions in binding affinity data across different assays?

Answer:
Contradictions may arise due to:

  • Assay conditions : Varying pH or ionic strength can alter binding kinetics. Standardize buffer systems (e.g., PBS at pH 7.4) .
  • Protein conformation : Use cryo-EM or X-ray crystallography to verify target protein folding .
  • Data normalization : Express results as % inhibition relative to controls and validate with orthogonal methods (e.g., SPR + ITC) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:
Design SAR studies by:

  • Core modifications : Substitute the 7-methyl group on the chromene with halogens (e.g., Cl, F) to assess electronic effects .
  • Side-chain variations : Replace the carbazole with indole or pyrrole derivatives to probe steric effects .
  • Pharmacophore mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Advanced: How to design experiments assessing environmental fate and ecotoxicity?

Answer:
Follow ISO guidelines for environmental studies:

  • Degradation studies : Expose the compound to UV light or soil microbiota to measure half-life .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models at 0.1–10 mg/L concentrations to evaluate LC₅₀ and teratogenicity .
  • Partitioning analysis : Measure logKₒw (octanol-water) to predict bioaccumulation potential .

Advanced: How to investigate synergistic effects in combination therapies?

Answer:

  • In vitro synergy : Use the Chou-Talalay method to calculate combination indices (CI) with standard drugs (e.g., cisplatin for cancer) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways enhanced by the compound-drug combination .
  • In vivo models : Administer subtherapeutic doses in xenograft mice and monitor tumor regression via bioluminescence imaging .

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